An In-depth Technical Guide to the Imidazo[1,2-b]pyridazine Core for Drug Discovery Professionals
An In-depth Technical Guide to the Imidazo[1,2-b]pyridazine Core for Drug Discovery Professionals
The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of numerous bioactive compounds across a wide range of therapeutic areas.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the Imidazo[1,2-b]pyridazine core, including its fundamental structure and numbering, synthetic methodologies, chemical reactivity, and its significant applications in modern drug discovery.
Part 1: The Imidazo[1,2-b]pyridazine Core: Structure and Nomenclature
The Imidazo[1,2-b]pyridazine system is a fused heterocyclic compound consisting of an imidazole ring fused to a pyridazine ring.[3] This fusion results in a bicyclic aromatic structure with three nitrogen atoms, one of which is a bridgehead nitrogen.
Core Structure and IUPAC Numbering
The numbering of the Imidazo[1,2-b]pyridazine ring system follows the standardized IUPAC nomenclature for fused heterocyclic systems.[4][5][6][7][8] The numbering commences from the nitrogen atom in the imidazole ring that is not at the bridgehead, proceeds around the imidazole ring, and then continues around the pyridazine ring. The bridgehead nitrogen is not numbered directly but is part of the fusion.
Below is a diagram illustrating the core structure and the correct IUPAC numbering of the Imidazo[1,2-b]pyridazine scaffold.
Figure 1: IUPAC Numbering of the Imidazo[1,2-b]pyridazine Core.
Part 2: Synthesis of the Imidazo[1,2-b]pyridazine Scaffold
The construction of the Imidazo[1,2-b]pyridazine core is most commonly achieved through a condensation reaction. A widely employed and versatile method involves the reaction of a 3-aminopyridazine derivative with an α-haloketone.
General Synthetic Protocol: Condensation of 3-Aminopyridazines with α-Haloketones
A robust and frequently utilized method for the synthesis of the Imidazo[1,2-b]pyridazine backbone is the condensation of a substituted 3-aminopyridazine with an α-bromoketone under mild basic conditions.[9] The introduction of a halogen on the pyridazine ring can facilitate a successful reaction in good yield.[9]
Experimental Protocol:
-
Reaction Setup: To a solution of a substituted 3-amino-6-halopyridazine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add the appropriate α-bromoketone (1.1 eq.).
-
Base Addition: Add a mild base, for example, sodium bicarbonate (2.0 eq.), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 3-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired Imidazo[1,2-b]pyridazine derivative.
Figure 2: General Workflow for the Synthesis of Imidazo[1,2-b]pyridazine Derivatives.
Part 3: Reactivity and Functionalization
The Imidazo[1,2-b]pyridazine core possesses distinct regions of reactivity, allowing for selective functionalization. The electron-rich imidazole ring and the electron-deficient pyridazine ring provide opportunities for various chemical transformations.
Key Positions for Functionalization
-
C3 Position: The C3 position of the imidazole ring is susceptible to electrophilic substitution. Direct C3-H functionalization can be achieved through palladium-catalyzed oxidative (het)arylation and alkenylation.[10]
-
C6 Position: The C6 position on the pyridazine ring is a common site for modification, especially when starting with a 6-chloroimidazo[1,2-b]pyridazine intermediate.[11] This position is amenable to nucleophilic aromatic substitution and various cross-coupling reactions, such as Suzuki-Miyaura, to introduce a wide range of substituents.
-
C2 Position: The C2 position can be substituted by choosing the appropriate α-haloketone in the initial condensation reaction.
Part 4: Applications in Drug Discovery
The Imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of a multitude of therapeutic agents due to its ability to interact with a variety of biological targets.[1][2]
Kinase Inhibitors
A significant number of Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.
-
Ponatinib (Iclusig®): An FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia (CML) that features the Imidazo[1,2-b]pyridazine core.[12]
-
Mps1 (TTK) Kinase Inhibitors: Imidazo[1,2-b]pyridazine-based compounds have been discovered as extremely potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a target in oncology.[13] One such derivative, 27f, demonstrated remarkable antiproliferative activity in various cancer cell lines.[13]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: A derivative, compound 22 (TM471-1), has been identified as a potent and highly selective irreversible BTK inhibitor, showing significant tumor growth inhibition in xenograft models and has advanced into Phase I clinical trials.[14]
-
Tyk2 JH2 Inhibitors: Derivatives of Imidazo[1,2-b]pyridazine have been identified as potent, selective, and orally active inhibitors of the Tyk2 pseudokinase (JH2) domain for the treatment of autoimmune diseases.[15]
| Compound | Target Kinase | IC50 / Ki | Therapeutic Area |
| Ponatinib | Multi-kinase | Varies by kinase | Oncology (CML) |
| Compound 27f | Mps1 | 0.70 nM (cellular IC50) | Oncology |
| Compound 22 (TM471-1) | BTK | 1.3 nM (IC50) | B-cell Malignancies |
| Compound 6 | Tyk2 JH2 | Potent and selective | Autoimmune Diseases |
Table 1: Examples of Imidazo[1,2-b]pyridazine-based Kinase Inhibitors.
Antiviral Agents
The Imidazo[1,2-b]pyridazine nucleus has been explored for its antiviral properties, particularly against human picornaviruses.[16] Structure-activity relationship (SAR) studies have highlighted the importance of the linker between a phenyl group and the imidazopyridazine core for potent activity.[16]
Agents for Neurodegenerative Diseases
Derivatives of Imidazo[1,2-b]pyridazine have been synthesized and evaluated for their ability to bind to β-amyloid plaques, which are implicated in Alzheimer's disease.[9] One such compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited high binding affinity (Ki = 11.0 nM) and holds potential for the development of PET radiotracers for imaging Aβ plaques.[9]
Antimycobacterial Agents
Imidazo[1,2-b]pyridazine derivatives incorporating piperazine and morpholine moieties have been synthesized and shown to possess potent in vitro activity against Mycobacterium tuberculosis.[17]
Figure 3: Simplified BTK Signaling Pathway and the Point of Intervention by an Imidazo[1,2-b]pyridazine-based Inhibitor.
Conclusion
The Imidazo[1,2-b]pyridazine core continues to be a highly valuable scaffold in the field of medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued exploration in the quest for novel therapeutics. The successful clinical translation of compounds like ponatinib serves as a strong validation of the potential held within this privileged heterocyclic system. Future research will undoubtedly uncover new applications and further refine the structure-activity relationships of this versatile core, leading to the development of next-generation therapies for a multitude of diseases.
References
- Current time information in Los Angeles, CA, US. The time at the location 'Los Angeles, CA, US' is 08:54 PM. The location's timezone is 'America/Los_Angeles'.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central.
- Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evalu
- Rule B-3. Fused Heterocyclic Systems. ACD/Labs.
- Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Deriv
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Imidazo[1,2-b]pyridazine synthesis. ChemicalBook.
- Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
- Chemistry of Heterocyclic Compounds.
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- #Nomenclature of Fused #Heterocyclic rings. YouTube.
- III. Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University.
- Rule B-3. Fused Heterocycli...
- Imidazopyridazine. Wikipedia.
- Imidazo(1,2-b)pyridazine | C6H5N3. PubChem - NIH.
- IMIDAZO(1,2-B)PYRIDAZINE. gsrs.
- Exploring Imidazo[1,2-b]pyridazine: A Key Pharmaceutical Intermedi
- Nomenclature of the imidazo[1,2‐b]pyridazine ring system.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Structure and functional activity of imidazo[1,2-b]pyridazine com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 4. acdlabs.com [acdlabs.com]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. youtube.com [youtube.com]
- 7. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 8. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
3-Aminopyridazine
α-Haloketone
Pyridazinium Intermediate
Cyclized Intermediate
Imidazo[1,2-b]pyridazine
